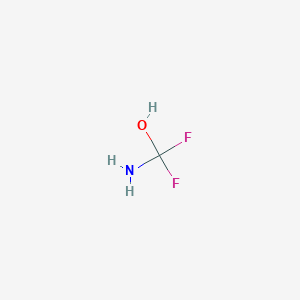

Amino(difluoro)methanol

Description

Significance of Fluorine Incorporation in Organic Molecules for Research

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical research, dramatically altering the parent molecule's properties. uzh.ch Fluorine's high electronegativity and small size create the strongest single bond with carbon, leading to enhanced thermal and metabolic stability. benthamscience.comnih.gov This increased stability can prolong the active life of a drug molecule by blocking sites susceptible to metabolic degradation. nih.gov

Furthermore, fluorine's introduction can significantly influence a molecule's lipophilicity, a critical factor for membrane permeation and bioavailability. nih.gov By modulating the acidity (pKa) of nearby functional groups, fluorine can also optimize a molecule's interaction with biological targets like enzymes and receptors, often leading to increased binding affinity and selectivity. nih.govnih.gov These combined effects have led to fluorine being a key element in a significant portion of pharmaceuticals on the market today. benthamscience.comnih.gov

| Property | Hydrogen (H) | Fluorine (F) | Implication of Substitution |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric increase, can act as a bioisostere for H. |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces strong polarization of C-F bond, affecting local electronics. nih.gov |

| Bond Strength (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | Increased metabolic and thermal stability. nih.govnih.gov |

| Lipophilicity Contribution | Low | High | Can enhance membrane permeability and absorption. nih.govresearchgate.net |

Overview of Functionalized Amino Alcohol Scaffolds in Chemical Research

Functionalized amino alcohols are a cornerstone of synthetic and medicinal chemistry. nih.gov This structural motif is present in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn For instance, chiral β-amino alcohols are not only found in drugs but are also indispensable as chiral ligands and auxiliaries in asymmetric synthesis, enabling the creation of specific stereoisomers of other molecules. westlake.edu.cnsciforum.net

The versatility of the amino alcohol scaffold stems from the presence of both amino and hydroxyl groups. nih.gov These groups can participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. smolecule.com They also serve as reactive handles for further chemical modification, allowing for their use as building blocks in the assembly of more complex molecules and diverse chemical libraries. nih.govdiva-portal.org The development of stereoselective methods to synthesize chiral amino alcohols remains a significant focus of research, as the specific 3D arrangement of the amino and hydroxyl groups is often critical for biological activity. nih.govwestlake.edu.cn

Research Trajectory and Unexplored Avenues for Amino(difluoro)methanol

Direct research on this compound is exceptionally limited, placing it in the category of largely unexplored chemical space. uzh.ch Its synthesis and stability present significant, albeit surmountable, challenges. The geminal arrangement of an amino group, a hydroxyl group, and two fluorine atoms on a single carbon atom suggests potential instability, as such structures can be prone to elimination reactions.

However, the synthesis of related structures, such as α-difluoromethyl-β-amino alcohols, has been successfully achieved through methods like nucleophilic difluoromethylation and photoredox catalysis. nih.govcas.cnacs.org These methodologies provide a foundational playbook for approaching the synthesis of this compound. For example, a potential pathway could involve the controlled reaction of a suitable difluoromethylating reagent with an appropriate carbonyl compound derivative. cas.cnacs.org

The potential rewards for overcoming these synthetic hurdles are substantial. This compound could serve as a unique building block, combining the property-enhancing effects of the difluoromethyl group with the versatile reactivity of the amino alcohol scaffold. The difluoromethyl group (CHF₂) is of particular interest as it can act as a hydrogen bond donor, an interaction not possible with the more common trifluoromethyl group (CF₃). acs.org

Future research would need to focus on:

Developing Stable Synthetic Routes: Exploring low-temperature reactions, specialized catalysts, and protective group strategies to isolate the compound.

Characterization and Stability Studies: Thoroughly analyzing the compound's structure and its stability under various conditions using techniques like NMR spectroscopy.

Exploring Reactivity: Investigating how the amino and hydroxyl groups can be used for further chemical transformations to build more complex fluorinated molecules.

Computational Modeling: Using theoretical calculations to predict the compound's properties, stability, and potential interactions with biological targets.

The exploration of this compound and its derivatives represents a frontier in fluorine chemistry, promising to yield novel molecules with unique properties for a wide range of scientific applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

405241-37-4 |

|---|---|

Molecular Formula |

CH3F2NO |

Molecular Weight |

83.038 g/mol |

IUPAC Name |

amino(difluoro)methanol |

InChI |

InChI=1S/CH3F2NO/c2-1(3,4)5/h5H,4H2 |

InChI Key |

FZNCAFRWNHWWQR-UHFFFAOYSA-N |

Canonical SMILES |

C(N)(O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Amino Difluoro Methanol and Its Derivatives

Retrosynthetic Analysis of the Amino(difluoro)methanol Structural Motif

A retrosynthetic analysis of the this compound structural motif, specifically focusing on (amino-difluorophenyl)methanol isomers, suggests several logical disconnections. The primary disconnection breaks the bond between the aromatic ring and the nitrogen of the amino group, leading to a difluorophenyl methanol (B129727) derivative and an ammonia (B1221849) equivalent. This approach, however, is often less practical than disconnecting the C-C bond between the aromatic ring and the hydroxymethyl group.

A more common and synthetically feasible retrosynthetic approach involves the disconnection of the C-N bond, leading to a difluoroaniline precursor and a functionalized methanol equivalent. This strategy is advantageous as it allows for the late-stage introduction of the amino group or its precursor. The synthesis of various difluoroaniline isomers is well-documented, providing a solid foundation for this approach. chemicalbook.comgoogle.comgoogle.com

Another key disconnection targets the C-C bond of the hydroxymethyl group, suggesting a formylation of a difluoroaniline derivative followed by reduction. This pathway allows for the construction of the methanol substituent on a pre-existing amino-difluoroaromatic core.

Precursor Synthesis and Building Block Strategies

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks. These strategies primarily revolve around the synthesis of difluoroaniline derivatives and appropriately functionalized methanol precursors.

Synthesis of Difluoroaniline Derivatives as Key Precursors

The synthesis of difluoroaniline derivatives serves as a critical starting point for constructing the target molecule. Various isomers of difluoroaniline can be prepared through several methods, often involving the reduction of a corresponding nitro-difluorobenzene compound.

One common method is the catalytic hydrogenation of a nitro-difluorobenzene precursor. For instance, 2,4-difluoroaniline (B146603) can be synthesized via the hydrogenation of 5-chloro-2,4-difluoronitrobenzene with a palladium-on-carbon catalyst, achieving a yield of 84%. google.com Similarly, 2,3-difluoroaniline (B47769) can be produced from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) by hydrogenation over a palladium-on-carbon catalyst in the presence of triethylamine (B128534), with a reported yield of 93%. chemicalbook.com

The synthesis of 3,5-difluoroaniline (B1215098) can be more challenging. One route proceeds from 2,4,5-trichloronitrobenzene, which is converted in several steps to 2,6-dichloro-3,5-difluoronitrobenzene. Subsequent reduction of this intermediate yields 3,5-difluoroaniline. google.com

The following table summarizes various synthetic routes to different difluoroaniline isomers:

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| 2,4-Difluoroaniline | 5-Chloro-2,4-difluoronitrobenzene | Hydrogenation, Pd/C catalyst | 84% | google.com |

| 2,3-Difluoroaniline | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | H₂, 10% Pd/C, triethylamine, methanol, 50°C | 93% | chemicalbook.com |

| 3,5-Difluoroaniline | 2,6-Dichloro-3,5-difluoronitrobenzene | H₂, Pd/C, MgO, water, toluene (B28343), 45°C | 69.2% | google.com |

| 2-Amino-5,6-difluorophenol | 2,3-Difluoro-6-nitrophenol | H₂, 5% Pd/C, methanol | Not specified | prepchem.com |

Preparation of Functionalized Methanol Derivatives for Coupling

The synthesis of this compound often involves the coupling of a difluoroaniline precursor with a functionalized one-carbon electrophile that can be converted to a methanol group. While direct coupling with a methanol derivative can occur, more strategic approaches often utilize precursors that are more reactive or offer better control over the reaction.

One common strategy involves the introduction of a formyl group (-CHO) onto the aromatic ring, which can then be reduced to the hydroxymethyl group (-CH₂OH). This can be achieved through various formylation reactions known in organic synthesis.

Alternatively, coupling reactions can be employed using functionalized methanol derivatives. For instance, a palladium-catalyzed cross-coupling reaction of diarylmethanol derivatives with diborylmethane has been developed to form homobenzylic boronates, showcasing a method to couple methanol-like structures. researchgate.net While not directly applied to this compound in the provided context, this methodology represents a potential strategy for C-C bond formation to introduce the methanol moiety.

Established Synthetic Routes to this compound

The construction of the this compound framework is typically achieved through nucleophilic substitution reactions, with careful optimization of reaction conditions to ensure high yields and purity.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary route for the synthesis of this compound involves a nucleophilic substitution reaction. In this approach, a difluoroaniline derivative acts as the nucleophile, attacking an electrophilic methanol equivalent. For example, the synthesis of (6-Amino-2,3-difluorophenyl)methanol can start from 2,3-difluoroaniline, which undergoes a nucleophilic substitution with a methanol derivative in the presence of a base. smolecule.com

Another example is the synthesis of (2-nitrophenyl)methanol derivatives through the nucleophilic nitration of arynes in the presence of water, which, while not a direct synthesis of the title compound, demonstrates a nucleophilic addition to an aromatic system to install a functional group that can be further modified. researchgate.net

Reaction Conditions and Optimization Protocols (e.g., Solvent Effects, Base Selection, Temperature Control)

The success of the synthesis of this compound is highly dependent on the reaction conditions. The selection of solvent, base, and temperature plays a crucial role in the reaction's outcome.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often used in nucleophilic substitution reactions. For instance, in the synthesis of α,α-difluoro-β-amino acid-containing peptides from α,α-difluoro-β-lactams, polar aprotic solvents were found to decrease reactivity, while the protic solvent 2,2,2-trifluoroethanol (B45653) dramatically improved the reaction efficiency. thieme-connect.com Methanol is also a common solvent, particularly in hydrogenation reactions for the preparation of difluoroaniline precursors. chemicalbook.comprepchem.com

Base Selection: A suitable base is often required to facilitate the nucleophilic substitution by deprotonating the amine or to neutralize acidic byproducts. Common bases include sodium hydroxide (B78521), potassium carbonate, and triethylamine. chemicalbook.comsmolecule.com The choice of base can impact the selectivity and yield of the reaction.

Temperature Control: Temperature is a critical parameter that needs to be carefully controlled. Many of the synthetic steps are conducted at specific temperatures to ensure optimal conversion and minimize side reactions. For example, the synthesis of 2,3-difluoroaniline is carried out at 50°C, while the reduction of 2,6-dichloro-3,5-difluoronitrobenzene is performed at 45°C. chemicalbook.comgoogle.com Some reactions are initiated at low temperatures, such as -78°C, and then allowed to warm to room temperature. nih.gov

The following table provides examples of reaction conditions for related syntheses:

| Reaction | Solvent | Base | Temperature | Reference |

| Synthesis of 2,3-difluoroaniline | Methanol | Triethylamine | 50°C | chemicalbook.com |

| Synthesis of 3,5-difluoroaniline | Water, Toluene | MgO | 45°C | google.com |

| Nucleophilic substitution for (6-Amino-2,3-difluorophenyl)methanol | Not specified | Sodium hydroxide or Potassium carbonate | Reflux | smolecule.com |

| Ring-opening of α,α-difluoro-β-lactam | 2,2,2-Trifluoroethanol | N,N-Diisopropylethylamine | Not specified | thieme-connect.com |

| TiCl₄ promoted coupling | CH₂Cl₂ | - | -78°C to 23°C | nih.gov |

Purification Techniques and Yield Maximization (e.g., Recrystallization, Chromatography)

Chromatography, in its various forms, is indispensable for the separation of complex mixtures often generated during synthesis. Column chromatography is a fundamental technique, while more advanced methods are often necessary for fluorinated compounds. High-performance liquid chromatography (HPLC) is utilized for both analytical and preparative-scale separations, often in a reverse-phase setup using water/acetonitrile (B52724) gradients, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and separation. organic-chemistry.org

For compounds with significant fluorine content, fluorous chromatography represents a specialized and powerful tool. This technique utilizes silica (B1680970) gel with a bonded fluorocarbon phase, which separates compounds based on their fluorine content. researchgate.net Fluorous solid-phase extraction (F-SPE) is another variant that can effectively separate fluorous-tagged compounds from non-fluorinated organic compounds, simplifying purification workflows. researchgate.net

Combustion Ion Chromatography (CIC) is an analytical method used for the determination of total organofluorine content. While not a preparative purification technique, it is crucial for quantifying the amount of extractable organofluorine (EOF) in a sample, which helps in assessing the efficiency of extraction and purification protocols. chromatographyonline.comdioxin20xx.org The accuracy of CIC can be affected by the combustion efficiency of the specific fluorine compounds and potential adsorption to instrument parts. dioxin20xx.org

Yield maximization is a key consideration in any synthetic protocol. In the synthesis of fluorinated amino acid derivatives, optimization of reaction conditions—such as the choice of base, solvent, temperature, and stoichiometry of reagents—is crucial. For instance, in the alkylation of a chiral Ni(II) complex to produce fluorinated amino acids, screening various organic and inorganic bases and solvents like acetonitrile (MeCN) or dimethylformamide (DMF) was shown to significantly improve yields. beilstein-journals.org Lowering reaction temperatures can also enhance yield and diastereoselectivity. beilstein-journals.org

Table 1: Common Purification and Analytical Techniques for Fluorinated Amino Compounds

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Isolation of high-purity solid compounds post-synthesis. | smolecule.com |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | General purification of reaction mixtures. | smolecule.com |

| Reverse-Phase HPLC | Partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Analytical and preparative separation of fluorinated compounds. | organic-chemistry.org |

| Fluorous Chromatography | Separation based on fluorine content using a fluorocarbon-bonded stationary phase. | Purification of mixtures with differing fluorine content. researchgate.net | researchgate.net |

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert fluorine to fluoride (B91410) ions, followed by ion chromatography. | Quantification of total extractable organofluorine (EOF). chromatographyonline.comdioxin20xx.org | chromatographyonline.comdioxin20xx.org |

Advanced and Novel Synthetic Approaches to this compound Scaffolds

The development of novel synthetic methods is crucial for expanding the chemical space of fluorinated compounds. Recent advancements have focused on creating more efficient, selective, and versatile routes to this compound and its analogues.

Catalytic Strategies for Difluoromethylation (e.g., Metal-Catalyzed Methods)

Metal-catalyzed reactions offer powerful and efficient pathways for introducing the difluoromethyl (CF₂H) group. Copper and nickel catalysts are particularly prominent in this area. Copper-catalyzed hydroamination of gem-difluoroalkenes has emerged as an effective method for synthesizing α-difluoromethyl amines. nih.gov This reaction proceeds through the insertion of a copper-hydride (Cu-H) species into the gem-difluoroalkene, which avoids the common side reaction of β-fluorine elimination. nih.govresearchgate.net

Nickel catalysis has also been successfully employed for the regioselective difluoromethylation of aromatic amines. acs.org By using a nickel catalyst in conjunction with a bidentate phosphine (B1218219) ligand, researchers have achieved controlled ortho or para difluoromethylation of various aromatic amines. acs.org This strategy demonstrates high functional group tolerance and has been applied to gram-scale synthesis. acs.org Palladium catalysis has also been applied for the site-selective fluorination of C(sp³)–H bonds, often using a directing group to achieve high selectivity. mdpi.com

Table 2: Examples of Metal-Catalyzed Difluoromethylation Reactions

| Metal Catalyst | Substrate Type | Reagent(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| Copper (Cu) | gem-Difluoroalkenes | Amine, Silane (hydride source) | Hydroamination to form α-difluoromethyl amines. | nih.govresearchgate.net |

| Nickel (Ni) | Aromatic Amines | Difluoromethyl source, Phosphine ligand | Regioselective C-H difluoromethylation (ortho/para). | acs.org |

| Palladium (Pd) | Aliphatic C-H bonds | Fluorinating agent, Directing group | Site-selective C(sp³)–H fluorination. | mdpi.com |

Radical-Mediated Difluoromethylation in Analog Synthesis

Radical chemistry provides a complementary approach for constructing C-CF₂H bonds, often under mild conditions. The difluoromethyl radical (•CF₂H) can be generated from various precursors and engaged in additions to C=C or C=N double bonds. rsc.orgrsc.org Photoredox catalysis is a powerful tool for generating these radicals under visible light irradiation. nih.gov

One notable application is the tandem reaction of N-allyl amides, which, triggered by a difluoromethyl radical, leads to the formation of difluoromethylated β-amino alcohols. nih.govacs.org This process involves the radical addition to the alkene followed by a carbocation trap and rearrangement. nih.gov Similarly, the direct photocatalytic difluoromethylation of C=N bonds in imines, quinolines, and other N-heterocycles has been developed using difluoromethyl sulfone (DFMS) as the •CF₂H precursor. rsc.org This radical approach offers impressive structural diversity under mild conditions. rsc.org

Photochemical and Electrochemical Approaches to Fluorinated Amino Alcohols

Light and electricity offer unique activation modes for synthesizing fluorinated molecules. Photochemical methods, often employing photoredox catalysis, can generate reactive radical intermediates under mild conditions. For instance, the generation of α-fluoroalkyl radicals from α-fluorocarboxylic acids under visible light allows for their addition to Michael acceptors and dehydroamino acids, providing access to fluorinated unnatural amino acids. organic-chemistry.orgacs.orgnih.gov This method leverages a photocatalyst to facilitate radical decarboxylation. acs.org

Electrochemical synthesis, or electrosynthesis, provides another pathway. Electrochemical fluorination can introduce fluorine into an organic molecule by using an electrochemical cell where the precursor is fluorinated at the anode. numberanalytics.com This technique offers the advantage of mild reaction conditions. numberanalytics.com Furthermore, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are often used as solvents in electrosynthesis due to their ability to stabilize radical intermediates and their high redox stability. acs.org They can even participate in reactions, such as in the 1,2-amino oxygenation of alkenes to form β-amino alcohols. acs.org

Enantioselective Synthesis of Chiral this compound Analogues (if applicable)

The synthesis of single-enantiomer chiral organofluorine compounds is of paramount importance, as biological activity is often stereospecific. Several strategies have been developed to control the stereochemistry during the formation of this compound analogues.

One successful approach is the copper-catalyzed regio- and enantioselective hydroamination of gem-difluoroalkenes. By employing a chiral pyridine-derived ligand, it is possible to generate chiral α-difluoromethyl amines with high enantiomeric excess (ee). acs.org The chiral ligand plays a crucial role in controlling the enantioselectivity of the Cu-H insertion and preventing β-F elimination. acs.org

Organocatalysis also provides a powerful platform for enantioselective transformations. A biomimetic enantioselective researchgate.netacs.org-proton shift of β,β-difluoro-α-imino amides, catalyzed by chiral quinine (B1679958) derivatives, has been used to produce chiral β,β-difluoro-α-amino amides in good yields and high enantioselectivities. nih.gov Additionally, nucleophilic difluoromethylation of chiral N-Boc-α-amino aldehydes using reagents like Me₃SiCF₂SO₂Ph can produce anti-α-(difluoromethyl)-β-amino alcohols with good to excellent diastereoselectivity. cas.cn The choice of an apolar solvent, such as toluene, was found to be crucial for improving the diastereoselectivity of this reaction. cas.cn

Table 3: Enantioselective Strategies for Chiral Difluoromethylated Amine/Alcohol Synthesis

| Method | Catalyst/Auxiliary | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Copper-Catalyzed Hydroamination | Chiral Pyridine-Derived Ligand | gem-Difluoroalkene | Chiral α-Difluoromethyl Amine | High enantioselectivity (up to 92% ee). acs.org | acs.org |

| Organocatalytic Proton Shift | Chiral Quinine Derivative | β,β-Difluoro-α-imino Amide | Chiral β,β-Difluoro-α-amino Amide | Biomimetic approach with high ee. nih.gov | nih.gov |

| Nucleophilic Difluoromethylation | N/A (Substrate control) | Chiral N-Boc-α-amino Aldehyde | anti-α-(Difluoromethyl)-β-amino Alcohol | Diastereoselective addition controlled by chiral substrate. cas.cn | cas.cn |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. nih.govvapourtec.com This technology is particularly well-suited for reactions involving hazardous reagents, such as elemental fluorine, or highly reactive intermediates, like organolithium compounds. researchgate.netacs.org

The synthesis of difluoroamine (B82689) systems has been accomplished using continuous flow reactors for direct fluorination with fluorine gas. researchgate.net The small reactor volume enhances safety by minimizing the inventory of hazardous material at any given time. researchgate.net Flow chemistry also allows for precise control over reaction parameters like temperature and residence time, which can be critical for selectivity and yield. While direct examples for this compound are emerging, the principles are broadly applicable to the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govacs.org The ability to "telescope" multiple reaction steps without intermediate isolation and purification is a key advantage, streamlining complex synthetic sequences. nih.gov

Chemical Reactivity and Transformations of Amino Difluoro Methanol

Reactivity of the Amino Group

Formation of Heterocyclic Compounds via Amino Group Reactions

The amino group in amino(difluoro)methanol is a key functional handle for the construction of heterocyclic systems. While direct reactions with this compound are not documented, the synthesis of various nitrogen-containing heterocycles from analogous fluorinated building blocks provides a roadmap for its potential transformations.

For instance, fluorinated β-amino alcohols are valuable precursors for creating complex heterocyclic structures. It is plausible that this compound, acting as a difluorinated synthon, could participate in cyclization reactions. One potential pathway involves the reaction of its amino group with dicarbonyl compounds or their equivalents to form difluorinated pyrroles or other five-membered rings. Similarly, condensation reactions with appropriate precursors could lead to the formation of six-membered heterocycles like difluorinated pyridines or pyrimidines. The synthesis of 2-(bromodifluoromethyl)benzoxazoles from 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide demonstrates a feasible cyclization strategy that could be adapted for this compound derivatives. chim.it

Furthermore, the use of fluorinated building blocks in the synthesis of heterocycles is a well-established strategy. beilstein-journals.orgsioc-journal.cnmdpi.com For example, 5-(bromodifluoromethyl)-1,2,4-oxadiazoles have been synthesized and used to generate difluoromethyl heterocyclic anions for further reactions. chim.it This suggests that derivatives of this compound could serve as precursors to a variety of functionalized heterocyclic systems.

Reactivity and Functionalization of the Difluoromethylene Moiety

The difluoromethylene (CF₂) group is a cornerstone of this compound's unique chemical identity. Its strong electron-withdrawing nature and the presence of two C-F bonds open up specific avenues for functionalization.

Nucleophilic Substitution of Fluorine Atoms

Direct nucleophilic substitution of a fluorine atom in this compound is anticipated to be a challenging transformation. The C-F bond is exceptionally strong, and the presence of a second fluorine atom on the same carbon further strengthens it. rsc.org Generally, nucleophilic substitution on unactivated difluoroalkanes is difficult. science-revision.co.ukgeeksforgeeks.org

However, in certain contexts, such as in aromatic systems, nucleophilic aromatic substitution (SNAᵣ) of fluorine is a common reaction. beilstein-journals.org While this compound is an aliphatic compound, its derivatives could potentially undergo substitution under forcing conditions or with specific activation. For instance, if the hydroxyl group were converted into a better leaving group, subsequent intramolecular or intermolecular nucleophilic attack might be possible, although this remains speculative. In related systems, substitution of fluorine in a difluoromethylene group often requires activation, for example, through the formation of a carbocationic intermediate. semanticscholar.org

Direct C-H Functionalization Adjacent to the Difluoro Group

The concept of direct C-H functionalization adjacent to the difluoro group is not applicable to this compound as there are no C-H bonds on the carbon bearing the fluorine atoms. However, the influence of the CF₂ group extends to the adjacent N-H and O-H bonds. The strong electron-withdrawing effect of the difluoromethylene group is expected to increase the acidity of both the amino and hydroxyl protons, making them more susceptible to deprotonation by a base. This enhanced acidity could be exploited in various base-mediated reactions.

Exploiting the Electronic Effects of Fluorine on Reactivity

The two fluorine atoms in this compound exert a powerful inductive effect, significantly polarizing the C-F bonds and rendering the central carbon atom highly electrophilic. This electronic feature is central to its predicted reactivity. The difluoromethyl group (CF₂H) is known to be a good hydrogen-bond donor, a property that can influence reaction pathways and molecular recognition. rsc.org

The electron-withdrawing nature of the CF₂ group also modulates the reactivity of the attached amino and hydroxyl groups. As mentioned, it increases the acidity of the N-H and O-H bonds. frontiersin.org Furthermore, it would be expected to decrease the nucleophilicity of the amino group compared to a non-fluorinated analogue. This modulation of reactivity is a key consideration in designing synthetic transformations involving this molecule.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. semanticscholar.org Fluorinated building blocks are increasingly used in MCRs to introduce fluorine into the final products. mdpi.comresearchgate.net this compound, with its multiple functional groups, is a prime candidate for participation in such reactions.

For example, in a Passerini or Ugi-type reaction, the amino and hydroxyl groups could act as the amine and alcohol components, respectively, while the difluoromethylene group would be incorporated into the final product. The use of fluorinated amino alcohols in MCRs has been demonstrated to produce complex heterocyclic structures. mdpi.comacs.org A one-step, three-component methodology for the stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols has been developed, showcasing the utility of difluoromethylated synthons in MCRs. acs.org Given these precedents, this compound could potentially be a valuable component in the discovery of novel fluorinated compounds through MCRs.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives

Achieving selectivity is a paramount goal in organic synthesis. For a molecule like this compound with multiple reactive sites, controlling chemo-, regio-, and stereoselectivity is crucial for its synthetic utility. masterorganicchemistry.comslideshare.netdurgapurgovtcollege.ac.inedurev.inkhanacademy.org

Chemoselectivity: The primary challenge in reactions involving this compound would be to selectively engage either the amino or the hydroxyl group. The relative nucleophilicity of these groups can be tuned by the reaction conditions. For instance, under basic conditions, the more acidic hydroxyl group might be deprotonated first, leading to O-alkylation or O-acylation. Conversely, under neutral or slightly acidic conditions, the amino group might be the more reactive nucleophile. The choice of electrophile would also play a critical role in determining which functional group reacts.

Regioselectivity: In reactions where both the amino and hydroxyl groups participate, such as in the formation of certain heterocycles, regioselectivity would be a key issue. The outcome would depend on the specific reaction mechanism and the nature of the other reactants.

Stereoselectivity: If this compound or its derivatives are used in reactions that generate new stereocenters, controlling the stereochemical outcome would be essential. For example, in additions to the carbonyl group that could be formed by oxidation of the hydroxyl group, the stereoselectivity could be influenced by the presence of the adjacent difluoromethylene group. The stereoselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands highlights the potential for achieving high levels of stereocontrol in reactions involving similar fluorinated building blocks. rsc.orgrsc.orgacs.org The solvent can also play a crucial role in controlling the diastereoselectivity of reactions involving the synthesis of α-(difluoromethyl)-β-amino alcohols. cas.cn

Mechanistic Investigations of Amino Difluoro Methanol Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of amino(difluoro)methanol and related difluoromethyl compounds are diverse and highly dependent on the specific reactants and conditions employed. A common pathway involves the nucleophilic attack of an amine on a difluorinated electrophile. For instance, the reaction of α,α-difluoro-β-lactams with amino acids in 2,2,2-trifluoroethanol (B45653) (TFE) proceeds through a ring-opening aminolysis. thieme-connect.com Initially, TFE acts as a nucleophile, attacking the lactam to form a more reactive open-chain 2,2,2-trifluoroethyl ester intermediate. thieme-connect.com This intermediate is more electrophilic than its methyl ester counterpart, which facilitates the subsequent aminolysis by the amino acid, ultimately yielding fluorine-containing peptides. thieme-connect.com

In the context of difluoromethylation, radical pathways are also prevalent. The difluoromethyl radical (•CF2H) can be generated from various precursors and subsequently participate in reactions. rsc.org For example, in Minisci-type reactions, the nucleophilic •CF2H radical can be added to electron-deficient heteroaromatics. rsc.org The generation of this radical can be achieved through single electron transfer (SET) from a suitable precursor. rsc.org

Furthermore, decomposition studies of related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), reveal complex reaction pathways initiated by the cleavage of the weakest bond. In the case of DFTNAN, the decomposition is initiated by the rupture of a nitro group, releasing significant heat and leading to the opening of the benzene (B151609) ring. mdpi.com Subsequent reactions can include the formation of polycyclic compounds and the migration of fluorine atoms. mdpi.com Direct evidence for fluorine atom migration has been observed through the detection of products like CH2F2. mdpi.com

Transition State Analysis in Key Transformations

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of reactions involving difluoromethyl groups. These analyses provide insights into the reaction barriers and the geometry of the transition state, which are crucial for understanding reaction mechanisms.

For instance, in the methanol-catalyzed substitution reaction of p-difluorobenzene, DFT calculations have shown that the reaction proceeds through a six-membered, hydrogen-bonded ring in the transition state. researchgate.net This structure involves a reacting methanol (B129727) molecule and a second "catalytic" methanol molecule that significantly lowers the activation energy barrier for the formation of p-fluoroanisole. researchgate.net

In the context of β-elimination reactions, transition states are often characterized as four-membered cyclic structures. researchgate.net The analysis of these transition states can reveal the degree of synchronicity of bond-breaking and bond-forming events. For some reactions, the transition state is found to be slightly asynchronous. researchgate.net

The stereochemical outcome of reactions can also be rationalized through transition state models. In the stereoselective nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines, the observed high diastereoselectivity is explained by a well-organized transition state. cas.cn

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the spontaneity of reactions involving this compound and related compounds.

Kinetic studies of the reaction between α,α-difluoro-β-lactams and amino acids have demonstrated that the rate of the initial ring-opening alcoholysis is similar in both 2,2,2-trifluoroethanol (TFE) and methanol. thieme-connect.com However, the subsequent aminolysis is accelerated in TFE due to the formation of a more reactive intermediate. thieme-connect.com

Thermodynamic analysis of methanol synthesis through CO2 hydrogenation shows that the reaction is not spontaneous under standard conditions, as indicated by a positive Gibbs free energy (ΔrG). wecmelive.com However, by adjusting temperature and pressure, the reaction can become favorable. wecmelive.com For instance, optimal conditions for methanol synthesis from syngas (CO and H2) have been proposed to be at temperatures of 483-503 K and pressures of 2-3 MPa. wecmelive.com

In corrosion inhibition studies, thermodynamic parameters such as the Gibbs free energy of adsorption (∆G°) can indicate the spontaneity of the adsorption process of an inhibitor on a metal surface. researchgate.net Kinetic analysis of such processes often reveals that they follow pseudo-first-order kinetics. researchgate.net Activation energy (Ea) values can help distinguish between physical and chemical adsorption mechanisms. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters for Selected Reactions

| Reaction | Parameter | Value | Reference |

| Transesterification of Waste Cooking Oil using H.ZA catalyst | Activation Energy (Ea) | 35.9 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using DH.ZA catalyst | Activation Energy (Ea) | 32.714 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using H.ZA catalyst | Enthalpy of Activation (ΔH‡) | 33.23 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using DH.ZA catalyst | Enthalpy of Activation (ΔH‡) | 30.03 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using H.ZA catalyst | Gibbs Free Energy (ΔG‡) | 65.164 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using DH.ZA catalyst | Gibbs Free Energy (ΔG‡) | 65.268 kJ·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using H.ZA catalyst | Entropy of Activation (ΔS‡) | -195.59 J·K⁻¹·mol⁻¹ | mdpi.com |

| Transesterification of Waste Cooking Oil using DH.ZA catalyst | Entropy of Activation (ΔS‡) | -195.91 J·K⁻¹·mol⁻¹ | mdpi.com |

| Hydrolysis of bis(p-nitrophenyl) phosphate (B84403) in neutral water at 50°C | Second-order rate constant | 5.4 × 10⁻¹² M⁻¹ s⁻¹ | frontiersin.org |

| Hydrolysis of bis(p-nitrophenyl) phosphate | Enthalpy of Activation (ΔH‡) | 24.8 kcal mol⁻¹ | frontiersin.org |

| Hydrolysis of bis(p-nitrophenyl) phosphate | Entropy of Activation (ΔS‡) | -25.4 e.u. | frontiersin.org |

Influence of Solvent Environment on Reaction Mechanisms

The solvent environment can significantly influence the reaction mechanism and rate of reactions involving polar or charged species. weebly.com This is due to the differential solvation of reactants, transition states, and products. weebly.com

In the reaction of α,α-difluoro-β-lactams, the use of 2,2,2-trifluoroethanol (TFE) as a solvent is crucial. thieme-connect.com TFE not only acts as a reactant to form a reactive intermediate but also provides a polar environment that can stabilize charged intermediates and transition states. thieme-connect.com

For SN2 reactions, the potential energy profile can be dramatically altered by the solvent. researchgate.net A reaction that exhibits a double-well potential in the gas phase can become a single-well potential in a solvent due to the stabilization of the charged transition state. researchgate.net Computational models that incorporate solvent effects, such as continuum models or discrete-continuum models, are essential for accurately predicting reaction barriers in solution. researchgate.net

The change in solvent polarity can even lead to a change in the reaction mechanism. For example, the solvolysis of a dianion can switch from a bimolecular (AN DN) mechanism in a more polar solvent to a unimolecular (DN + AN) mechanism in a less polar solvent, as reflected by a significant change in the activation entropy. frontiersin.org

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalysts and reagents is paramount in controlling the outcome and efficiency of reactions involving this compound and its derivatives.

In the synthesis of fluorine-containing peptides from α,α-difluoro-β-lactams, while the solvent TFE plays a key role, the amino acid itself acts as the nucleophilic reagent that drives the final step of the reaction. thieme-connect.com

For difluoromethylation reactions, a variety of reagents have been developed to serve as the source of the difluoromethyl group. rsc.org These include trimethylsilyl(difluoromethyl)silane (TMSCF2H) for radical C-H difluoromethylation and difluoromethyl phenyl sulfone for nucleophilic difluoromethylation. rsc.orgcas.cn The choice of reagent can influence the reaction type (e.g., radical vs. nucleophilic) and the scope of applicable substrates. rsc.org

Catalysts, such as copper complexes, are often employed in cross-coupling reactions to form C-CF2H bonds. rsc.org For example, copper(I) iodide can catalyze the difluoromethylation of aryl iodides using a zinc-based difluoromethylating agent. rsc.org The ligand on the copper catalyst can also influence the reactivity and substrate scope. rsc.org In some cases, a stoichiometric amount of a pre-formed copper-difluoromethyl complex is used. rsc.org

Furthermore, promoters can be used in conjunction with fluorinating reagents to enhance their effectiveness and selectivity. For instance, when using XtalFluor reagents for deoxofluorination, a promoter like DBU or triethylamine (B128534) trihydrofluoride (Et3N•3HF) can be added to improve the conversion of alcohols to alkyl fluorides and reduce the formation of side products. researchgate.net

Computational and Theoretical Chemistry of Amino Difluoro Methanol

Electronic Structure and Bonding Analysis

Theoretical calculations are fundamental to understanding the electronic landscape of amino(difluoro)methanol. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state electronic structure, molecular orbital energies, and charge distribution.

The electronic structure is heavily influenced by the presence of highly electronegative fluorine and oxygen atoms alongside the nitrogen atom. This leads to significant bond polarization. The C-F and C-O bonds are expected to be highly polar, drawing electron density away from the central carbon atom. The nitrogen atom of the amino group, with its lone pair of electrons, acts as an electron donor.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to analyze charge distribution, hybridization, and stabilizing intramolecular interactions. For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction expected is the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbitals of the adjacent C-F and C-O bonds (n → σ*). This type of interaction is known to stabilize conformations and can influence bond lengths and angles.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity. The HOMO is expected to be localized primarily on the amino group, indicating its role as a potential nucleophilic center. Conversely, the LUMO would likely be associated with the antibonding σ* orbitals of the C-F or C-O bonds, suggesting these sites are susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: These values are representative examples derived from theoretical principles for what a DFT calculation would yield.)

| Property | Predicted Value | Description |

| HOMO Energy | -7.5 eV | Highest Occupied Molecular Orbital, indicating ionization potential. |

| LUMO Energy | +1.2 eV | Lowest Unoccupied Molecular Orbital, indicating electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | Energy difference, related to chemical reactivity and stability. |

| Dipole Moment | ~3.0 D | Indicates a high degree of overall molecular polarity. |

| NBO Charge on N | -0.85 e | Significant negative charge due to lone pair and electronegativity. |

| NBO Charge on C | +0.70 e | Significant positive charge due to bonding with F, O, and N. |

| NBO Charge on F | -0.45 e | Significant negative charge due to high electronegativity. |

Conformational Analysis and Energetic Landscapes

This compound can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds (C-O, C-N). Conformational analysis using computational methods maps the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

By systematically rotating the key dihedral angles—such as the N-C-O-H and F-C-N-H angles—an energetic landscape can be generated. The stability of each conformer is governed by a balance of steric hindrance (repulsion between bulky groups) and stereoelectronic effects. A significant stereoelectronic interaction is the gauche effect, often observed in fluorinated molecules, where a conformation with adjacent electronegative substituents in a gauche (60°) orientation is favored over the anti (180°) orientation due to stabilizing hyperconjugative interactions. msu.edu

Calculations would identify the global energy minimum conformation, representing the most stable structure, as well as other local minima. The energy differences between these conformers determine their relative populations at a given temperature according to the Boltzmann distribution. The transition states connecting these minima dictate the kinetics of conformational change.

Table 2: Representative Conformational Analysis of this compound (Note: The following is an illustrative table of relative energies for plausible conformers. Specific values would require dedicated quantum chemical calculations.)

| Conformer | Dihedral Angle (N-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

| A | ~180° (anti) | 0.00 | Global minimum, potentially stabilized by H-bonding. |

| B | ~60° (gauche) | 1.5 | Slightly higher energy due to steric interactions. |

| C | ~-60° (gauche) | 1.5 | Enantiomeric to Conformer B. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a vital tool for predicting spectroscopic parameters, which aids in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO). science.gov Calculations can provide estimates for ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts. The chemical environment of each nucleus strongly influences its shift. For this compound, the proton on the oxygen and the protons on the nitrogen would be expected to show shifts characteristic of alcohols and amines, respectively, though these can be broad and variable due to hydrogen bonding and chemical exchange. libretexts.org The central carbon atom, being bonded to two fluorine atoms, an oxygen, and a nitrogen, would exhibit a significant downfield shift in the ¹³C NMR spectrum. ¹⁹F NMR is particularly sensitive, and the fluorine atoms would have a characteristic chemical shift within the broad range observed for organofluorine compounds. researchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. science.gov These calculations yield a set of normal modes, each with a specific frequency and intensity. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-based approximations. acs.org For this compound, characteristic vibrational modes would include O-H and N-H stretching, C-F symmetric and asymmetric stretching, C-O and C-N stretching, and various bending modes.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This table presents theoretically expected values. Actual experimental values may vary.)

| Parameter | Predicted Value | Assignment |

| NMR | ||

| δ(¹³C) | 115 - 125 ppm | C-F₂, N, O |

| δ(¹⁹F) | -80 to -100 ppm | CF ₂ |

| δ(¹H) | 5.0 - 6.5 ppm | OH |

| δ(¹H) | 2.5 - 4.0 ppm | NH ₂ |

| Vibrational | ||

| ν(O-H) | ~3400 cm⁻¹ | O-H stretch |

| ν(N-H) | ~3300 cm⁻¹ | N-H symmetric/asymmetric stretch |

| ν(C-F) | 1100 - 1200 cm⁻¹ | C-F asymmetric stretch |

| ν(C-F) | 1050 - 1150 cm⁻¹ | C-F symmetric stretch |

| ν(C-O) | 1000 - 1100 cm⁻¹ | C-O stretch |

Reaction Mechanism Simulations and Energetic Profiles (e.g., Density Functional Theory (DFT) Calculations)

DFT calculations are extensively used to model the pathways of chemical reactions. core.ac.ukmdpi.com For a molecule like this compound, which is a geminal amino alcohol, a primary reaction of interest is its decomposition. Such compounds are often unstable and can readily eliminate a small molecule like water or hydrogen fluoride (B91410).

Computational simulations can map the entire reaction coordinate for a proposed mechanism. This involves locating the structures of the transition state (TS)—the highest energy point along the reaction path—and any intermediates. By calculating the energies of the reactants, transition states, and products, an energetic profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate.

A plausible decomposition pathway for this compound is the intramolecular elimination of water to form difluoromethylenamine (F₂C=NH) or the elimination of hydrogen fluoride to form amino(fluoro)formaldehyde. DFT calculations could elucidate which of these or other pathways is more energetically favorable by comparing their respective activation energies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. akavatx.comnih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, using a force field derived from either quantum mechanics or empirical data.

MD simulations of this compound would reveal its conformational dynamics, showing how it transitions between different stable forms and the timescales of these motions. It would also allow for the study of intramolecular hydrogen bonding dynamics between the -OH and -NH₂ groups.

Furthermore, MD simulations are crucial for understanding solvation effects. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study the explicit interactions between the solute and solvent. mpg.de These simulations show how solvent molecules arrange themselves around the polar -NH₂ and -OH groups, forming a solvation shell. The strength and dynamics of hydrogen bonds between this compound and the solvent can be quantified.

Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to calculate the solvation free energy. ksu.edu.saresearchgate.net This value represents the energy change when transferring the molecule from the gas phase to the solvent and is critical for understanding solubility and the solvent's effect on reaction energetics. Studies on similar molecules show that solvation can significantly alter conformational preferences and reaction barriers. researchgate.net

Role of Amino Difluoro Methanol in Advanced Chemical Synthesis

Amino(difluoro)methanol as a Versatile Building Block for Fluorinated Organic Compounds

The dual functionality of this compound makes it an exceptionally versatile precursor for a wide array of fluorinated organic compounds. Its ability to participate in various chemical transformations has enabled synthetic chemists to access previously challenging molecular designs, particularly in the fields of medicinal chemistry and materials science where the introduction of fluorine can profoundly alter a molecule's properties. beilstein-journals.org

Fluorinated amino alcohols are crucial structural motifs found in peptidomimetics, enzyme inhibitors, and chiral auxiliaries used in asymmetric synthesis. cas.cnnih.gov The synthesis of α-difluoromethyl-β-amino alcohols has been achieved through strategies like nucleophilic difluoromethylation. cas.cn For instance, a facile method involves using the reagent Me3SiCF2SO2Ph to achieve good to excellent chemical yields and notable diastereoselectivity. cas.cn The solvent plays a critical role in these reactions, with apolar solvents like toluene (B28343) enhancing the diastereoselectivity. cas.cn

Similarly, highly enantioselective methods, such as proline-catalyzed cross-Mannich reactions, have been developed to produce fluorinated γ-amino alcohols. figshare.com These reactions proceed through a multi-step, one-pot process involving an imine, an aldehyde, and subsequent reduction with sodium borohydride (B1222165) to yield the final amino alcohol. figshare.com The synthesis of fluorinated amino acids like β-difluoroalanine and γ-difluorothreonine, which are valuable for creating peptides with increased metabolic stability, has also been reported from precursors like L-ascorbic acid. nih.gov These syntheses often involve multiple steps, including fluorination with reagents like diethylaminosulfur trifluoride (DAST), protection/deprotection sequences, and oxidation to yield the target amino acid. nih.gov

Table 1: Examples of Synthesized Fluorinated Amino Alcohols This table is interactive. Click on the headers to sort.

| Product | Synthetic Strategy | Precursors | Key Reagent | Overall Yield | Reference |

|---|---|---|---|---|---|

| anti-α-(difluoromethyl)-β-amino alcohols | Nucleophilic difluoromethylation | α-amino aldehydes | Me3SiCF2SO2Ph | Good to excellent | cas.cn |

| Fluorinated γ-amino alcohols | Proline-catalyzed cross-Mannich reaction | Imines, Aldehydes | Proline, NaBH₄ | 35% | figshare.com |

| Fmoc-β-difluoroAla-OH | Multi-step synthesis from L-glyceraldehyde | L-glyceraldehyde acetonide | DAST, Jones Reagent | 81% (oxidation step) | nih.gov |

The functional handles of this compound derivatives are instrumental in building complex, polycyclic molecular frameworks. Spiro compounds, which feature two rings joined by a single common atom, are of particular interest in drug discovery due to their rigid and three-dimensional nature. semanticscholar.orgrsc.org The synthesis of spiro-indeno[1,2-b]quinoxalines, for example, can be achieved through multicomponent reactions involving an indenoquinoxalinone, an amino acid, and other reactants. rsc.orgnih.gov These reactions construct intricate spiro-heterocyclic systems in a single step. nih.gov

The synthesis of fluorinated spiro compounds has been demonstrated, such as the creation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl) methanone. nih.gov This synthesis involves the condensation of a piperidin-4-one derivative with 2-amino-3,6-difluorobenzamidine. nih.gov

Quinoxaline scaffolds, another important class of N-heterocycles in medicinal chemistry, can also be synthesized or modified using amino- and fluoro-containing building blocks. mdpi.com For instance, 6,7-difluoro-quinoxaline 1,4-dioxides can be treated with amines like piperazine (B1678402) to produce 6-amino derivatives via nucleophilic substitution of a fluorine atom. mdpi.com

Table 2: Examples of Complex Architectures Synthesized This table is interactive. Click on the headers to sort.

| Compound Class | Synthetic Method | Key Precursors | Resulting Structure | Reference |

|---|---|---|---|---|

| Spiro-indeno[1,2-b]quinoxalines | [3+2] Cycloaddition | Indeno[1,2-b]quinoxalin-11-one, L-proline, Chalcones | Spiro-pyrrolidine fused to indenoquinoxaline | nih.gov |

| Difluoro-spiro-quinazolinone | Condensation/Cyclization | 1-(4-Iodobenzoyl)piperidin-4-one, 2-amino-3,6-difluorobenzamidine | 5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazoline] | nih.gov |

The unique stereoelectronic properties of fluorinated compounds make them attractive candidates for the design of novel ligands and organocatalysts. The incorporation of fluorine can influence the conformational preferences and electronic nature of a molecule, which can be harnessed to control the outcomes of chemical reactions. beilstein-journals.org Fluorinated amino alcohols, accessible from this compound precursors, have been explored as chiral ligands in asymmetric synthesis. cas.cnnih.gov

The rigidity imparted by fluorine atoms can be beneficial in organocatalysis. For instance, fluorinated proline derivatives have been shown to enforce a specific ring pucker, which can lead to higher enantioselectivity in catalytic transformations. beilstein-journals.org Similarly, chiral nickel complexes have been used for the enantioselective fluorination of α-arylacetic acid derivatives, achieving good levels of enantioselectivity. acs.org The development of such catalysts is crucial for the efficient and selective synthesis of chiral fluorinated molecules, which are highly sought after in the pharmaceutical industry. acs.org

Incorporation into Complex Molecular Architectures (e.g., Spiro compounds, Quinoxalines)

Strategies for Late-Stage Functionalization Utilizing this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups, such as fluorine or difluoromethyl groups, into complex, drug-like molecules at a late step in the synthesis. nih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. nih.gov

Derivatives of this compound are poised to be valuable reagents for late-stage difluoromethylation. The introduction of a CF2H group can serve as a bioisostere for alcohol, thiol, or amine groups and can form beneficial hydrogen bonds with biological targets. semanticscholar.org Various methods for late-stage difluoromethylation have been developed, including transition-metal-catalyzed cross-coupling reactions and radical-based Minisci-type reactions. rsc.org For example, palladium-catalyzed Negishi-type cross-coupling of (hetero)aryl halides with the zinc-based reagent [(TMEDA)Zn(CF2H)2] is effective for this purpose. rsc.org Recently, a transition-metal-free method using inexpensive bromo(difluoro)acetic acid has been developed for the N-difluoromethylation of complex N-heterocycles, including 18 commercial drug molecules. chemrxiv.org This highlights the immense potential for developing new reagents derived from this compound for broad application in LSF.

Development of New Difluoromethylating Reagents or Precursors Derived from this compound

The creation of novel, stable, and efficient difluoromethylating reagents is an active area of research. rsc.org While reagents such as chlorodifluoromethane (B1668795) (Freon-22) and those based on deoxyfluorination of aldehydes (e.g., DAST) have been widely used, they often suffer from limitations related to toxicity, harsh reaction conditions, or narrow substrate scope. rsc.orgconicet.gov.ar

Modern difluoromethylating reagents often rely on transition-metal catalysis. semanticscholar.orgrsc.org Zinc-based reagents like [(DMPU)2Zn(CF2H)2] and [(TMEDA)Zn(CF2H)2] have been developed for copper- or palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.orgrsc.org These reagents are typically prepared from difluoroiodomethane. rsc.org Another approach involves reagents that transfer a CF2Y motif (where Y is a stabilizing group), which is later cleaved to reveal the CF2H group. rsc.org

This compound could serve as a unique precursor for a new generation of difluoromethylating agents. Its structure suggests possibilities for transformation into novel reagents with tailored reactivity and handling properties. For example, the hydroxyl group could be converted into a good leaving group, or the amino group could be modified to create a directing group, potentially enabling site-selective difluoromethylation. The development of such reagents from a simple, functionalized starting material like this compound could streamline the synthesis of valuable difluoromethyl-containing compounds. conicet.gov.ar

Advanced Spectroscopic Characterization of Amino Difluoro Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for the definitive structural elucidation of Amino(difluoro)methanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton, carbon, and fluorine signals and to establish the connectivity within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The primary 1D NMR spectra—¹H, ¹³C, and ¹⁹F—would provide fundamental information about the chemical environment of each type of nucleus in this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals for the amino (-NH₂) protons, the hydroxyl (-OH) proton, and the methine (-CH) proton. The chemical shift of the methine proton would be influenced by the adjacent electronegative fluorine, nitrogen, and oxygen atoms, likely appearing in the downfield region. The amino and hydroxyl proton signals would be subject to exchange with the solvent and their chemical shifts and multiplicities could vary depending on the solvent, concentration, and temperature. libretexts.orgmnstate.edupressbooks.pub

¹³C NMR: The carbon NMR spectrum would show a single resonance for the methanol (B129727) carbon. This signal would be significantly influenced by the attached fluorine, oxygen, and nitrogen atoms, resulting in a characteristic chemical shift. udel.eduhmdb.calibretexts.org The carbon signal would also exhibit splitting due to coupling with the directly attached fluorine atoms (¹J-CF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds and would show a single resonance for the two equivalent fluorine atoms in the -CF₂ group. chemrxiv.orgbeilstein-journals.org The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Coupling between the fluorine nuclei and the adjacent methine proton (²J-HF) would be observed.

A hypothetical data table for the primary NMR analysis of this compound is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (-CH) | Downfield | Triplet | JHF |

| ¹H (-NH₂) | Variable | Broad Singlet | - |

| ¹H (-OH) | Variable | Singlet | - |

| ¹³C (-CF₂OH) | Downfield | Triplet | ¹JCF |

| ¹⁹F (-CF₂) | Characteristic region | Doublet | JHF |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously confirm the structure of this compound, 2D NMR experiments that reveal scalar couplings between nuclei would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. While limited in this simple molecule, it would confirm the coupling between the methine proton and the amino/hydroxyl protons if the exchange is slow enough. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This would definitively link the methine proton signal to the methanol carbon signal. rsc.orgscience.gov

A table summarizing the expected key correlations in 2D NMR spectra for this compound is provided below.

| Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | -CH / -NH₂ (if coupling exists) | Proton-proton connectivity |

| HSQC | ¹H - ¹³C | -CH / -C- | Direct C-H attachment |

| HMBC | ¹H - ¹³C | -CH / -C- | Long-range C-H connectivity |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to study dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be used to investigate the rotation around the C-N and C-O bonds and to study the exchange rates of the amino and hydroxyl protons with the solvent or with each other. libretexts.org By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, thermodynamic and kinetic parameters for these processes could be determined.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. The high-resolution capability is essential to distinguish the target compound from other species with the same nominal mass. researchgate.net

Fragmentation Pathway Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, expected fragmentation pathways could include the loss of small neutral molecules such as water (H₂O), hydrogen fluoride (B91410) (HF), or the amino group (-NH₂). savemyexams.comlibretexts.orglibretexts.orgyoutube.com The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), would provide further evidence for the proposed structure.

A hypothetical table of expected fragments in the mass spectrum of this compound is shown below.

| Fragment Ion | Formula | m/z (Nominal) | Possible Origin |

| [M+H]⁺ | CH₄F₂NO⁺ | 82 | Protonated molecular ion |

| [M-H₂O+H]⁺ | CH₂F₂N⁺ | 64 | Loss of water |

| [M-HF+H]⁺ | CH₃FNO⁺ | 62 | Loss of hydrogen fluoride |

| [M-NH₃+H]⁺ | CHF₂O⁺ | 67 | Loss of ammonia (B1221849) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

For a hypothetical this compound molecule, the expected characteristic vibrational frequencies would include:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl (-OH) group.

N-H Stretching: The amino (-NH₂) group would likely exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-F Stretching: Strong absorptions in the IR spectrum, typically found in the 1000-1400 cm⁻¹ region, would be indicative of the carbon-fluorine bonds.

C-N Stretching: This vibration, appearing in the 1000-1350 cm⁻¹ range, would confirm the presence of the carbon-nitrogen bond.

C-O Stretching: A distinct peak in the 1000-1300 cm⁻¹ region of the IR spectrum would correspond to the carbon-oxygen single bond.

Raman spectroscopy would provide complementary information. While the polar O-H and N-H bonds give strong IR signals, the less polar C-C and C-F bonds might show more prominent peaks in the Raman spectrum. The combination of both techniques would be essential for a complete vibrational analysis.

Hypothetical Spectroscopic Data for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) | Weak |

| N-H (Amine) | 3300-3500 (medium) | Weak |

| C-H (Aliphatic) | 2850-3000 (medium) | 2850-3000 (strong) |

| C-O (Alcohol) | 1000-1300 (strong) | Weak |

| C-N (Amine) | 1000-1350 (medium) | Medium |

| C-F (Fluorocarbon) | 1000-1400 (strong) | Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For this compound, hydrogen bonds involving the hydroxyl and amino groups would be of particular interest, as they would significantly influence the solid-state structure and properties of the compound.

As no experimental crystallographic data for this compound has been reported, a detailed structural discussion is not possible.

Molecular Recognition and Intermolecular Interactions of Amino Difluoro Methanol

Analysis of Hydrogen Bonding Networks Involving Amino and Hydroxyl Groups

The presence of both a hydrogen bond donor (N-H from the amino group and O-H from the hydroxyl group) and acceptor sites (the nitrogen and oxygen atoms) would allow amino(difluoro)methanol to participate in intricate hydrogen bonding networks. In a hypothetical crystalline solid state, one could anticipate the formation of extensive chains or sheets, where molecules are linked through N-H···O, O-H···N, N-H···N, and O-H···O hydrogen bonds. The specific geometry and strength of these bonds would be influenced by the steric and electronic effects of the difluoromethyl group.

Characterization of Fluorine-Specific Non-Covalent Interactions (e.g., C-F...X Interactions)

The highly electronegative fluorine atoms would introduce the possibility of several fluorine-specific non-covalent interactions. These could include:

C-F···H-X Hydrogen Bonds: Weak hydrogen bonds where the fluorine atom acts as the acceptor.

Halogen Bonds: Interactions where the fluorine atom engages with nucleophilic sites.

Orthogonal Interactions: Specific geometric arrangements involving the C-F bond.

Computational Modeling of Molecular Interactions (e.g., Molecular Docking Studies with Protein Models)

Were this compound to be studied as a potential ligand for a protein, computational modeling would be an invaluable tool. Molecular docking simulations could predict the preferred binding pose of the molecule within a protein's active site. These models would likely show the amino and hydroxyl groups forming key hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine), while the difluoromethyl group could engage in hydrophobic or fluorine-specific interactions.

A hypothetical docking study might yield data such as:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -7.5 | Asp123, Lys45, Phe100 |

| Hypothetical Protease B | -6.8 | Ser195, His57, Gly193 |

This table is purely illustrative and not based on actual experimental data.

Spectroscopic Probing of Binding Events and Conformational Changes upon Interaction

Experimental investigation of binding events would likely employ spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor changes in the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei of this compound upon binding to a target molecule. Infrared (IR) spectroscopy could reveal shifts in the stretching frequencies of the N-H and O-H bonds, indicating their involvement in hydrogen bonding.

| Spectroscopic Technique | Observable Change Upon Binding | Information Gained |

| NMR Spectroscopy | Chemical shift perturbations | Identification of binding site and interacting groups |

| IR Spectroscopy | Shift in N-H/O-H stretching frequencies | Confirmation of hydrogen bond formation |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence | Determination of binding affinity and kinetics |

This table is purely illustrative and not based on actual experimental data.

Influence of the Difluoro Moiety on Molecular Recognition Profiles (e.g., Lipophilicity, Electrophilicity)

The introduction of the difluoromethyl group would significantly alter the physicochemical properties of the parent aminomethanol (B12090428) molecule. The C-F bonds would lower the pKa of the amino and hydroxyl groups, making them more acidic. The difluoromethyl group would also increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. Furthermore, the electron-withdrawing nature of the fluorine atoms would increase the electrophilicity of the central carbon atom.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Amino(difluoro)methanol, and how do fluorinating agents influence yield and purity?

- Methodological Answer : The synthesis of fluorinated compounds like this compound often involves selective fluorination agents. For example, the use of silver tetrafluoroborate in acetonitrile-d3 has been effective in introducing fluorine atoms while maintaining stereochemical control . Additionally, γ-bis(difluoro)-amino ketones can be synthesized via hydrolysis of azocines, suggesting analogous pathways for this compound . Key considerations include reaction temperature (e.g., 70°C for fluorinated intermediates) and solvent selection (e.g., acetonitrile for polar aprotic conditions) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : UV-Visible absorption and fluorescence emission spectroscopy are critical for probing electronic transitions in fluorinated compounds, especially in solvents like methanol or DMSO . For structural validation, GC-MS or LC-MS coupled with NMR (¹H, ¹³C, and ¹⁹F) is recommended. The presence of fluorine atoms may split signals in NMR, necessitating high-resolution analysis . Chromatographic purity can be assessed using ammonium phosphate buffer and acetonitrile-methanol mixtures (85:15) under isocratic conditions .

Q. How does the difluoro group in this compound affect its stability under varying pH and temperature?

- Methodological Answer : Fluorine’s electronegativity enhances thermal stability but may increase susceptibility to hydrolysis in acidic/basic conditions. Experimental protocols should include accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted buffers (pH 3–9). Comparative studies with non-fluorinated analogs can isolate the difluoro group’s impact .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the tautomeric behavior of this compound?

- Methodological Answer : Solvent effects on tautomerism can be studied via UV-Vis and fluorescence spectroscopy across solvents (e.g., methanol, chloroform, DMSO). Computational modeling (DFT/TD-DFT) is essential to map energy barriers between tautomers. For example, polar solvents like DMSO stabilize zwitterionic forms by stabilizing charge separation, while non-polar solvents favor neutral tautomers .

Q. What strategies resolve contradictions in experimental vs. computational data regarding the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies may arise from incomplete solvation models or unaccounted transition states. Hybrid QM/MM simulations incorporating explicit solvent molecules can improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate computational predictions .

Q. How does this compound interact with biological targets (e.g., enzymes), and what role does fluorine play in binding affinity?

- Methodological Answer : Fluorine’s stereoelectronic effects can enhance binding through C-F···H-N or C-F···π interactions. Isothermal titration calorimetry (ITC) and X-ray crystallography are recommended to quantify binding thermodynamics and visualize fluorine-protein contacts. Comparative studies with non-fluorinated analogs can isolate fluorine’s contribution to potency .